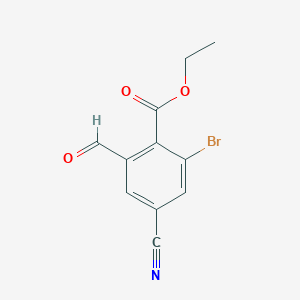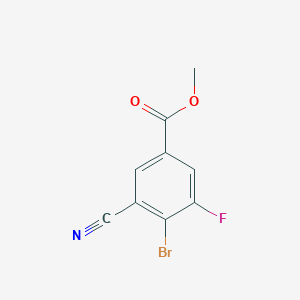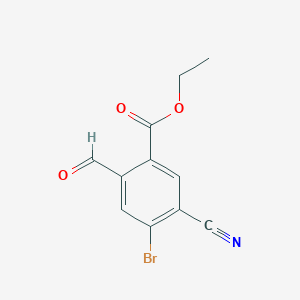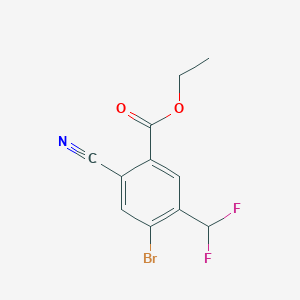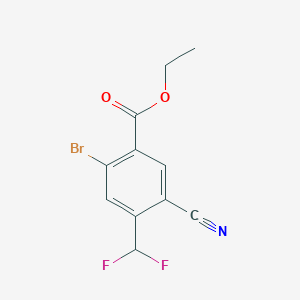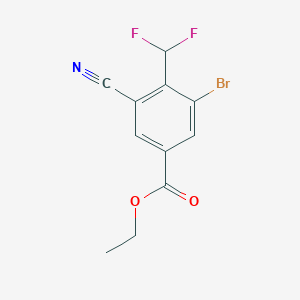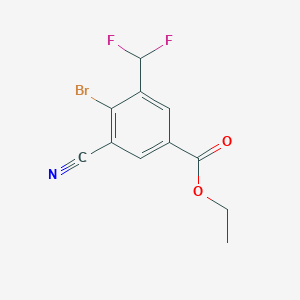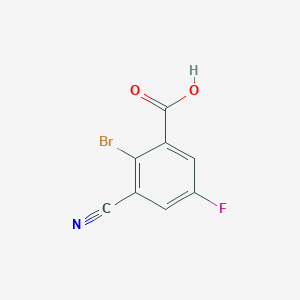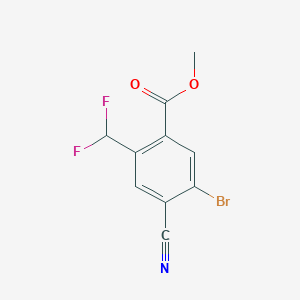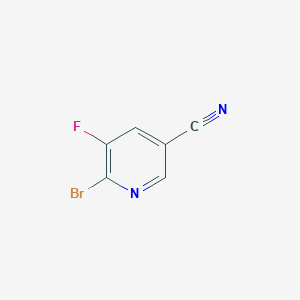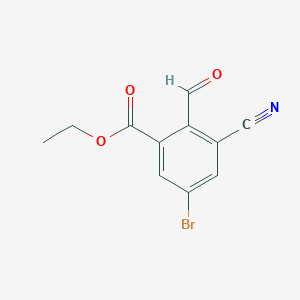
5-Bromo-2,3-difluorobenzenesulfonyl chloride
Overview
Description
5-Bromo-2,3-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2BrClF2O2S and a molecular weight of 291.5 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
5-Bromo-2,3-difluorobenzenesulfonyl chloride is a chemical compound used as an intermediate in organic synthesis . The primary targets of this compound are typically other organic molecules in a synthetic pathway. It’s often used to introduce the sulfonyl group into a molecule, which can then undergo further reactions .
Mode of Action
The compound acts as an electrophile, reacting with nucleophiles in the target molecules. The sulfonyl chloride group (-SO2Cl) is particularly reactive, allowing it to form bonds with a wide range of nucleophiles .
Biochemical Pathways
As a synthetic intermediate, the biochemical pathways affected by this compound depend on the specific reactions it’s used in. It’s often used in the synthesis of pharmaceuticals and other organic compounds .
Pharmacokinetics
Instead, it’s used to synthesize other compounds, which would have their own ADME properties .
Result of Action
The result of the compound’s action is the formation of a new organic compound with a sulfonyl group. This can then undergo further reactions to form the desired end product .
Action Environment
The action of this compound is influenced by various environmental factors. For example, the reaction conditions (such as temperature and solvent) can affect the compound’s reactivity . It’s also sensitive to moisture, so reactions involving this compound must be carried out under anhydrous conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-difluorobenzenesulfonyl chloride typically involves the sulfonylation of 5-bromo-2,3-difluorobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction. The general reaction scheme is as follows:
C6H3BrF2+ClSO3H→C6H2BrClF2O2S+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonylation processes. The reaction is conducted in specialized reactors equipped with cooling systems to manage the heat generated during the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-difluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., diethylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Coupling Reactions: Reagents include boronic acids and palladium catalysts. The reactions are usually conducted in an inert atmosphere (e.g., nitrogen or argon) and require heating.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Biaryl Compounds: Formed through coupling reactions with boronic acids.
Scientific Research Applications
5-Bromo-2,3-difluorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of specialty chemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzenesulfonyl chloride: Similar structure but lacks the bromine atom.
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of difluoromethyl groups.
Uniqueness
5-Bromo-2,3-difluorobenzenesulfonyl chloride is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct reactivity and properties compared to other sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications where these functional groups are required.
Properties
IUPAC Name |
5-bromo-2,3-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-3-1-4(9)6(10)5(2-3)13(8,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFZACGRMCSIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


